molecular formula C8H8F9I B3163091 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane CAS No. 883516-29-8

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

Cat. No.: B3163091
CAS No.: 883516-29-8
M. Wt: 402.04 g/mol
InChI Key: ODAVUHMRDFNBCS-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane is a highly fluorinated alkane derivative with the molecular formula C₆H₅F₁₃I. Its structure features:

  • Two trifluoromethyl (-CF₃) groups at the C2 position.
  • An iodine atom at the C6 terminal.
  • Three fluorine atoms at the C1 position.

This compound’s extensive fluorination contributes to exceptional thermal stability, chemical inertness, and hydrophobicity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-6-iodo-2,2-bis(trifluoromethyl)hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F9I/c9-6(10,11)5(7(12,13)14,8(15,16)17)3-1-2-4-18/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAVUHMRDFNBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane involves its interaction with molecular targets through its trifluoromethyl and iodine groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Halogenated Hexane Derivatives

Example Compound : 1,2,5,6-Tetrabromohexane (CAS: 58443-86-0)

  • Substituents : Bromine atoms at C1, C2, C5, and C5.
  • Molecular Weight : 389.65 g/mol.
  • Key Differences :
    • Reactivity : Bromine is less electronegative and a poorer leaving group compared to iodine, reducing its utility in substitution reactions .
    • Physical Properties : Higher density (due to bromine’s atomic mass) but lower thermal stability than fluorinated analogs.
    • Applications : Primarily used as a flame retardant or intermediate in organic synthesis.
Property Target Compound 1,2,5,6-Tetrabromohexane
Halogen Type Iodine (C6) Bromine (C1, C2, C5, C6)
Molecular Weight ~532.05 g/mol (estimated) 389.65 g/mol
Key Reactivity High (Iodine as leaving group) Moderate (Bromine reactivity)
Thermal Stability High (due to -CF₃ groups) Moderate

Shorter-Chain Fluorinated Alkanes

Example Compound : 1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane (CAS: 374-51-6)

  • Substituents : Two -CF₃ groups at C2 and three fluorine atoms at C1 and C3.
  • Molecular Weight : 300.05 g/mol.
  • Key Differences :
    • Chain Length : Propane backbone vs. hexane in the target compound.
    • Volatility : Shorter chains generally have lower boiling points.
    • Applications : Used as a dielectric fluid or heat-transfer agent due to its compact structure .
Property Target Compound 1,1,1,3,3,3-Hexafluoro-2,2-bis(trifluoromethyl)propane
Chain Length C6 C3
Boiling Point Higher (estimated) Lower
Applications Synthesis intermediate Dielectric fluids, refrigerants

Fluorinated Amines

Example Compound : (2S)-1,1,1-Trifluorohexan-2-amine (CAS: 1344635-30-8)

  • Substituents : Amine group at C2 and three fluorine atoms at C1.
  • Molecular Weight : 155.16 g/mol.
  • Key Differences :
    • Functionality : The amine group introduces polarity and basicity, enabling salt formation or coordination chemistry.
    • Reactivity : Amines participate in nucleophilic addition, whereas the iodine in the target compound facilitates substitution.
    • Applications : Pharmaceutical intermediates vs. fluorinated materials synthesis .

Aromatic Fluorinated Compounds

Example Compound: 4'-(3,5-Bis(trifluoromethyl)phenyl)-2,2':6',2''-terpyridine (CAS: Not provided)

  • Substituents : -CF₃ groups on an aromatic ring.
  • Key Differences :
    • Crystal Packing : Aromatic -CF₃ groups induce layer-like packing via π-stacking and N···H–C hydrogen bonding, as seen in terpyridine derivatives .
    • Electronic Effects : Trifluoromethyl groups withdraw electron density, altering redox behavior.

Research Findings and Implications

Thermal and Chemical Stability: The trifluoromethyl groups in the target compound enhance resistance to oxidation and thermal degradation compared to non-fluorinated alkanes .

Reactivity : The iodine atom’s position at C6 makes it susceptible to displacement in Suzuki or Ullmann couplings, unlike brominated analogs .

Material Properties : Fluorinated alkanes with long chains (e.g., hexane backbone) exhibit reduced volatility and increased lubricity, advantageous in high-performance coatings .

Solid-State Behavior : While direct data is lacking, fluorinated terpyridines suggest that -CF₃ groups could influence the target compound’s crystallinity via steric and electronic effects .

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane with high purity?

Methodological Answer: Synthesis typically involves sequential fluorination and iodination steps. A scalable approach adapts trifluoromethylation methods (e.g., using CF₃I with a base like K₂CO₃ under anhydrous conditions at elevated temperatures) . For iodination, electrophilic substitution or halogen exchange reactions (e.g., using KI in the presence of oxidizing agents) may be employed. Continuous flow reactors improve yield and purity by enhancing reaction control . Post-synthesis, purification via fractional distillation or preparative HPLC is critical to isolate the compound from byproducts like unreacted precursors or dehalogenated derivatives.

Q. What characterization techniques are essential for verifying the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹⁹F NMR identifies trifluoromethyl (-CF₃) and trifluorohexane (-CF₂CF₂-) groups, while ¹H NMR resolves the iodohexane chain.
  • Mass Spectrometry (EI-MS): High-resolution MS confirms molecular weight (e.g., expected [M]⁺ peak for C₈H₅F₉I) and fragmentation patterns .
  • Elemental Analysis: Validates stoichiometric ratios of C, H, F, and I.
  • X-ray Crystallography: Resolves spatial arrangement of substituents, particularly the iodine atom’s position .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer: Store in amber glass vials under inert gas (Ar/N₂) at 2–8°C to prevent photodegradation and moisture absorption. Avoid contact with oxidizers (e.g., peroxides) or strong bases, which may induce dehalogenation or hydrolysis . Regularly monitor purity via GC-MS or HPLC to detect degradation products.

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to non-iodinated analogs?

Methodological Answer: The iodine atom serves as a superior leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura or Ullmann reactions). For example, in aryl-aryl bond formation, the C–I bond’s moderate strength (vs. C–Br or C–Cl) balances reactivity and selectivity. Kinetic studies using DFT calculations can model transition states to compare activation energies with bromo/chloro analogs . Experimental validation involves monitoring reaction rates under identical conditions (e.g., 1 mol% Pd(PPh₃)₄, 80°C in DMF) .

Q. What mechanistic insights explain contradictory results in thermal stability studies of this compound?

Methodological Answer: Contradictions may arise from impurities (e.g., residual solvents or metal catalysts) or experimental conditions. Thermogravimetric analysis (TGA) under N₂ vs. air reveals oxidative degradation pathways. For instance, trifluoromethyl groups stabilize the backbone up to 250°C, while iodine may catalyze decomposition at higher temperatures. Controlled experiments with purified batches and isotopic labeling (e.g., ¹³C-F tags) clarify degradation mechanisms .

Q. How can computational methods predict the compound’s behavior in novel polymer matrices?

Methodological Answer: Molecular dynamics (MD) simulations model interactions between the compound and polymer chains (e.g., polyimides). Parameters include:

  • Solubility: Hansen solubility parameters for fluorinated solvents vs. polymer matrices.
  • Flexibility: Free volume analysis to assess how the bulky CF₃ and iodine groups affect chain packing.
  • Thermal Expansion: Compare simulated coefficient of thermal expansion (CTE) with experimental data from thermomechanical analysis (TMA) .

Key Research Challenges

  • Synthetic Scalability: Balancing yield and purity in continuous flow systems .
  • Environmental Impact: Mitigating iodine waste via green chemistry approaches (e.g., catalytic recycling) .
  • Application-Specific Tuning: Tailoring fluorinated/iodinated moieties for optoelectronic or biomedical uses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane
Reactant of Route 2
2,2-Bis(trifluoromethyl)-6-iodo-1,1,1-trifluorohexane

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